molecular formula C10H7BrClN3O2S B14901935 N-(5-bromopyrazin-2-yl)-2-chlorobenzenesulfonamide

N-(5-bromopyrazin-2-yl)-2-chlorobenzenesulfonamide

Cat. No.: B14901935
M. Wt: 348.60 g/mol
InChI Key: ZJBVIUQEDNPPGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-bromopyrazin-2-yl)-2-chlorobenzenesulfonamide is a chemical compound that belongs to the class of sulfonamides. This compound features a pyrazine ring substituted with a bromine atom at the 5-position and a benzenesulfonamide moiety substituted with a chlorine atom at the 2-position. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-bromopyrazin-2-yl)-2-chlorobenzenesulfonamide typically involves the reaction of 5-bromopyrazine-2-amine with 2-chlorobenzenesulfonyl chloride. This reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is typically performed in an organic solvent like dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. Purification steps such as recrystallization or chromatography may be employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(5-bromopyrazin-2-yl)-2-chlorobenzenesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the pyrazine ring can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.

    Coupling Reactions: The compound can participate in Suzuki or Heck coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, or alkoxides. Conditions typically involve the use of a base and an organic solvent.

    Coupling Reactions: Palladium catalysts and bases such as potassium carbonate are commonly used in coupling reactions. Solvents like toluene or dimethylformamide are often employed.

Major Products Formed

    Substitution Reactions: Products include various substituted pyrazine derivatives.

    Coupling Reactions: Products include biaryl compounds or other complex structures depending on the coupling partners used.

Scientific Research Applications

N-(5-bromopyrazin-2-yl)-2-chlorobenzenesulfonamide has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential antimicrobial and anticancer agents.

    Biological Studies: The compound is used in studies to understand the interaction of sulfonamides with biological targets such as enzymes and receptors.

    Material Science: It can be used in the synthesis of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(5-bromopyrazin-2-yl)-2-chlorobenzenesulfonamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit the activity of enzymes by binding to their active sites, thereby blocking the enzyme’s function. The exact molecular pathways involved depend on the specific biological target and the context of its use.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-bromopyrazin-2-yl)-2,2-dimethylpropanamide
  • N-(5-bromopyrazin-2-yl)-2-oxo-1H-pyridine-3-carboxamide

Uniqueness

N-(5-bromopyrazin-2-yl)-2-chlorobenzenesulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromine and chlorine atoms allows for further functionalization and derivatization, making it a versatile intermediate in synthetic chemistry.

Properties

Molecular Formula

C10H7BrClN3O2S

Molecular Weight

348.60 g/mol

IUPAC Name

N-(5-bromopyrazin-2-yl)-2-chlorobenzenesulfonamide

InChI

InChI=1S/C10H7BrClN3O2S/c11-9-5-14-10(6-13-9)15-18(16,17)8-4-2-1-3-7(8)12/h1-6H,(H,14,15)

InChI Key

ZJBVIUQEDNPPGW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)S(=O)(=O)NC2=CN=C(C=N2)Br)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.